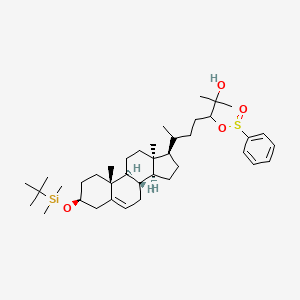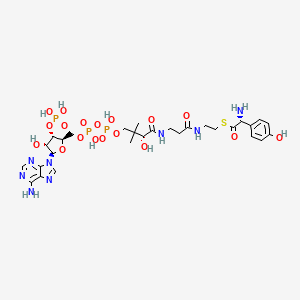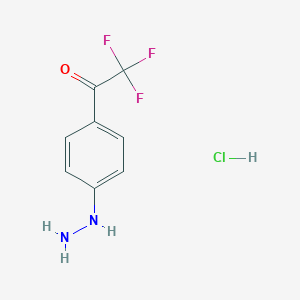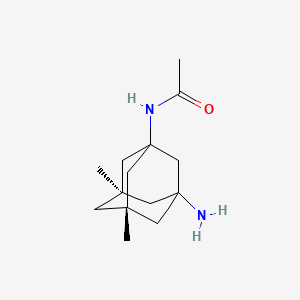
3-Amino-N-acetyl Memantine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-acetyl Memantine is a derivative of memantine, a well-known medication primarily used to treat moderate to severe Alzheimer’s disease. Memantine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to regulate glutamate activity in the brain. This regulation is crucial because excessive glutamate activity can lead to neuronal damage and cognitive decline .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-acetyl Memantine typically involves the modification of the memantine structure. One common method starts with 1,3-dimethyladamantane, which undergoes a series of reactions to introduce the amino and acetyl groups. For instance, 1,3-dimethyladamantane can react with tert-butanol in the presence of sulfuric acid to form N-acetamido-3,5-dimethyladamantane. This intermediate is then treated with sodium hydroxide and isopropanol hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the concentration of reagents, reaction temperature, and purification methods such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3-Amino-N-acetyl Memantine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
3-Amino-N-acetyl Memantine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its neuroprotective properties and potential to mitigate oxidative stress and neuroinflammation.
Medicine: Investigated for its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other therapeutic agents.
作用机制
The mechanism of action of 3-Amino-N-acetyl Memantine involves its interaction with NMDA receptors in the brain. By acting as an uncompetitive antagonist, it blocks the excessive activity of glutamate, thereby preventing excitotoxicity and neuronal damage. This regulation helps maintain cognitive function and slow the progression of neurodegenerative diseases .
相似化合物的比较
Similar Compounds
Amantadine: Another NMDA receptor antagonist used to treat Parkinson’s disease and influenza.
Rimantadine: Similar to amantadine, used primarily as an antiviral agent.
Adapalene: A derivative used in the treatment of acne.
Saxagliptin and Vildagliptin: Used as antidiabetic agents.
Uniqueness
3-Amino-N-acetyl Memantine stands out due to its specific modifications that enhance its neuroprotective properties. Unlike other similar compounds, it has shown potential in reducing oxidative stress, neuroinflammation, and excitotoxicity, making it a promising candidate for treating various neurodegenerative conditions .
属性
分子式 |
C14H24N2O |
|---|---|
分子量 |
236.35 g/mol |
IUPAC 名称 |
N-[(5S,7R)-3-amino-5,7-dimethyl-1-adamantyl]acetamide |
InChI |
InChI=1S/C14H24N2O/c1-10(17)16-14-7-11(2)4-12(3,8-14)6-13(15,5-11)9-14/h4-9,15H2,1-3H3,(H,16,17)/t11-,12+,13?,14? |
InChI 键 |
FSVYZSXRVMLFEK-VTXSZYRJSA-N |
手性 SMILES |
CC(=O)NC12C[C@@]3(C[C@](C1)(CC(C3)(C2)N)C)C |
规范 SMILES |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


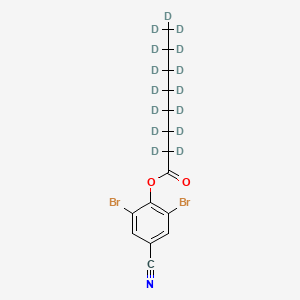
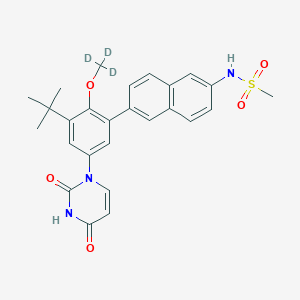


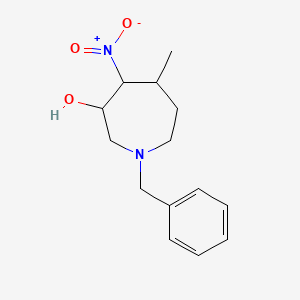
![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)

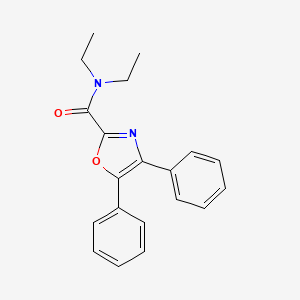
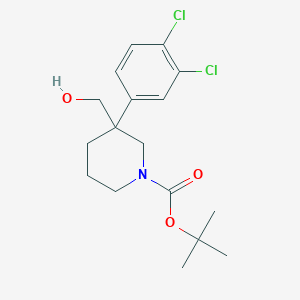
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)
![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
